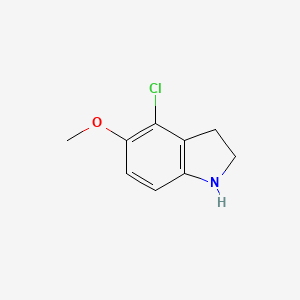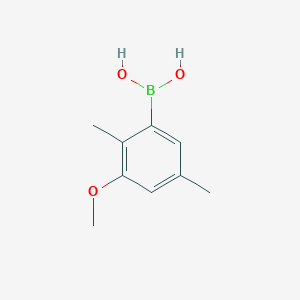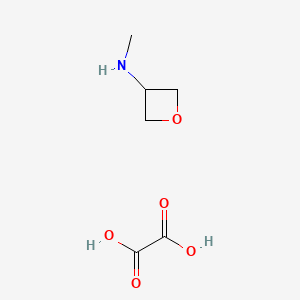![molecular formula C11H20N2 B11911065 1-Cyclopentyl-1,2-diazaspiro[2.5]octane](/img/structure/B11911065.png)
1-Cyclopentyl-1,2-diazaspiro[2.5]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-1,2-diazaspiro[2.5]octane is a chemical compound with the molecular formula C11H20N2. It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-1,2-diazaspiro[2.5]octane typically involves the reaction of cyclopentanone with hydrazine hydrate under specific conditions. The reaction is carried out in the presence of a catalyst, such as acetic acid, and requires controlled temperature and pressure to ensure the formation of the desired spiro compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to maximize yield and purity. The compound is then purified using techniques such as distillation or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopentyl-1,2-diazaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its atoms is replaced by another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-1,2-diazaspiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Cyclopentyl-1,2-diazaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1,2-Diazaspiro[2.5]octane: A structurally related compound with similar chemical properties.
Cyclopentylamine: Shares the cyclopentyl group but differs in its overall structure and reactivity.
Spiro[2.5]octane: Another spiro compound with a different ring structure.
Uniqueness: 1-Cyclopentyl-1,2-diazaspiro[2.5]octane stands out due to its unique spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Eigenschaften
Molekularformel |
C11H20N2 |
|---|---|
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
2-cyclopentyl-1,2-diazaspiro[2.5]octane |
InChI |
InChI=1S/C11H20N2/c1-4-8-11(9-5-1)12-13(11)10-6-2-3-7-10/h10,12H,1-9H2 |
InChI-Schlüssel |
FTQAMIBSZDXVJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)NN2C3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-1-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B11910985.png)

![5-Aminobenzo[b]thiophene 1,1-dioxide](/img/structure/B11910992.png)





![6,11-Diazadispiro[2.1.4.2]undecane-7,10-dione](/img/structure/B11911050.png)




![N-methylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B11911073.png)
